molecular formula C13H11NO2 B2935169 2-Methyl-5-nitrobiphenyl CAS No. 13480-38-1

2-Methyl-5-nitrobiphenyl

Cat. No. B2935169
Key on ui cas rn: 13480-38-1
M. Wt: 213.236
InChI Key: URKOXRGLMICDRL-UHFFFAOYSA-N
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Patent
US05965539

Procedure details

To a mixture of 70 mL of acetone and 85 mL of water was added 2-bromo-4-nitrotoluene 6.84 g (30 mmol), phenylboronic acid 3.84 g (31.5 mmol), potassium carbonate 10.35 g (75 mmol) and palladium acetate 336 mg (1.5 mmol). The mixture was refluxed for 10 hr and then extracted with ether and dilute hydrochloric acid. After evaporating solvents, the solid residue was recrystallized from methanol to give 5.64 g of 4-nitro-2-phenyltoluene (88% yield). 1H NMR (CDCl3) δ 8.09-8.11 (m, 2H), 7.40-7.49 (m, 4H), 7.30-7.33 (m, 2H), 2.37 (s, 3H).
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
6.84 g
Type
reactant
Reaction Step Two
Quantity
3.84 g
Type
reactant
Reaction Step Two
Quantity
10.35 g
Type
reactant
Reaction Step Two
Quantity
336 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)=O.Br[C:6]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=[CH:8][C:7]=1[CH3:15].[C:16]1(B(O)O)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C(=O)([O-])[O-].[K+].[K+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O>[N+:12]([C:10]1[CH:9]=[CH:8][C:7]([CH3:15])=[C:6]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:11]=1)([O-:14])=[O:13] |f:3.4.5,6.7.8|

Inputs

Step One
Name
Quantity
70 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
85 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.84 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])C
Name
Quantity
3.84 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
10.35 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
336 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 10 hr
Duration
10 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether and dilute hydrochloric acid
CUSTOM
Type
CUSTOM
Details
After evaporating solvents
CUSTOM
Type
CUSTOM
Details
the solid residue was recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.64 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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